N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide

Description

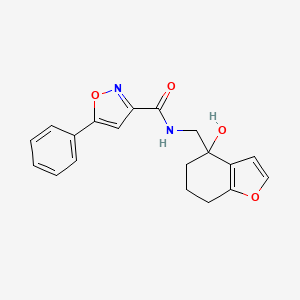

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a heterocyclic compound featuring:

- A 5-phenylisoxazole-3-carboxamide core, which is common in bioactive molecules due to its hydrogen-bonding and π-stacking capabilities.

- A tetrahydrobenzofuran-derived substituent on the carboxamide nitrogen, introducing a bicyclic, oxygen-containing moiety with a hydroxyl group. This structural motif may enhance solubility and influence metabolic stability compared to simpler alkyl or aryl substituents.

The compound’s synthesis likely involves coupling the isoxazole carboxylic acid derivative with a tetrahydrobenzofuran-containing amine, analogous to methods described in the evidence (e.g., HBTU-mediated amidation in DMF with DIPEA) .

Properties

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-18(15-11-17(25-21-15)13-5-2-1-3-6-13)20-12-19(23)9-4-7-16-14(19)8-10-24-16/h1-3,5-6,8,10-11,23H,4,7,9,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFQXVBYIMCTAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=NOC(=C3)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydrobenzofuran moiety and an isoxazole ring. Its molecular formula is , with a molecular weight of approximately 349.4 g/mol. The presence of functional groups such as hydroxyl and carboxamide enhances its chemical reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H19N3O4 |

| Molecular Weight | 349.4 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that allow for the incorporation of the tetrahydrobenzofuran and isoxazole moieties. These methods often utilize multicomponent reactions to improve yields and streamline the synthesis process.

Biological Activity

Research indicates that compounds containing tetrahydrobenzofuran structures exhibit a range of biological activities, including:

1. Anti-inflammatory Effects:

- Compounds derived from tetrahydrobenzofuran have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

2. Analgesic Properties:

- The compound may exhibit analgesic activity by modulating pain pathways through interaction with specific receptors.

3. Neuroprotective Effects:

- Preliminary studies suggest that derivatives of tetrahydrobenzofuran can protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative disease therapies.

Study 1: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of various derivatives similar to this compound on human cancer cell lines. The results showed significant inhibition of cell proliferation with IC50 values ranging from 0.9 to 4.5 µM for structurally related compounds, highlighting the potential of this class of compounds in cancer therapy .

Study 2: Mechanistic Insights

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets such as enzymes involved in inflammation. These studies indicate that the hydroxyl and carboxamide groups facilitate strong hydrogen bonding and hydrophobic interactions with target sites .

Comparison with Similar Compounds

Structural Variations in Isoxazole Carboxamides

Key structural differences among analogs lie in the carboxamide substituent and heterocyclic modifications :

Functional Group Impact on Properties

- Hydroxyl Group (Target Compound): The hydroxyl on tetrahydrobenzofuran may improve aqueous solubility compared to non-hydroxylated analogs (e.g., diethylamino or benzyl substituents) but could also increase susceptibility to glucuronidation or sulfation .

- Tetrahydrobenzofuran vs. Aryl Substituents : The bicyclic tetrahydrobenzofuran moiety likely confers greater rigidity and membrane permeability than phenyl or pyridinyl groups, as seen in compounds like SI10 .

Metabolic and Stability Considerations

- Hydroxyl Group Metabolism : The hydroxylated tetrahydrobenzofuran in the target compound may undergo phase II metabolism (e.g., sulfation), akin to hydroxychalcone derivatives in , where hydroxylation impacts metabolic pathways .

- Stability of Heterocycles : Isoxazole rings (target) are generally more stable toward hydrolysis than thiazoles (), but substituents like nitro groups (SI10) may introduce reactivity .

Q & A

Q. What orthogonal methods validate target engagement in complex biological matrices?

- Answer: Cellular thermal shift assay (CETSA) confirms target binding in lysates. Photoaffinity labeling with a biotinylated probe enables pull-down/Western blot validation. For in vivo studies, PET tracers with isotopic labeling (¹⁸F or ¹¹C) track biodistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.